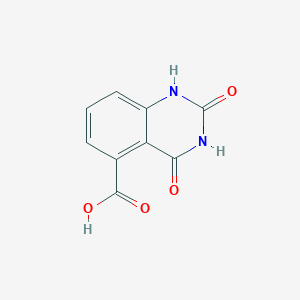

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

Overview

Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid, also known as 2,4-Dioxo-1,2,3,4-THQ-5-COOH, is an important organic compound belonging to the family of quinazoline derivatives. It is a colorless solid with a molecular weight of 235.2 g/mol and has a melting point of about 180°C. 2,4-Dioxo-1,2,3,4-THQ-5-COOH is a versatile compound and has a wide range of applications in the field of organic synthesis and medicinal chemistry.

Scientific Research Applications

Analytical Methods for Antioxidant Activity

The study of antioxidants, crucial across various fields like food engineering, medicine, and pharmacy, leverages numerous tests to determine antioxidant activity. Among these, spectrophotometry-based assays, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, play a significant role. These methods, involving characteristic colour changes or solution discolouration, are applied to analyze antioxidant capacity in complex samples, providing insights into the chemical reactions and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Treatment of Organic Pollutants

An enzymatic approach using oxidoreductive enzymes, in the presence of redox mediators, presents a promising method for the remediation of various organic pollutants in industrial wastewater. Enzymes like laccases and peroxidases, when combined with redox mediators, significantly enhance the degradation efficiency of recalcitrant compounds, offering a potential future in the enzymatic treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Pharmacological Review of Chlorogenic Acid

Chlorogenic acid, a phenolic compound found in coffee and tea, exhibits various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Its capacity to modulate lipid and glucose metabolism, offering benefits for conditions such as diabetes and obesity, underscores its potential as a natural food additive and therapeutic agent. This review calls for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).

Herbicide Toxicity and Environmental Impact

Research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, highlights the need for further investigation into its effects on non-target species, especially in aquatic environments. This scientometric review suggests a focus on molecular biology, specifically gene expression, for future research on 2,4-D toxicology and mutagenicity (Zuanazzi et al., 2020).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, containing the privileged scaffold found in nature, have seen significant synthesis for various therapeutic activities, particularly in cancer and central nervous system disorders. The approval of trabectedin for treating soft tissue sarcomas marks a milestone in anticancer drug discovery, showcasing the potential of these compounds in drug development (Singh & Shah, 2017).

Mechanism of Action

Target of Action

The primary target of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid is the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . PYCR1 is a key enzyme in the proline biosynthesis pathway and is consistently upregulated across multiple cancer types .

Mode of Action

The compound interacts with PYCR1 by blocking both the P5C substrate pocket and the NAD(P)H binding site . This inhibits the enzyme’s activity, disrupting the proline biosynthesis pathway .

Biochemical Pathways

The disruption of the proline biosynthesis pathway affects the metabolic rewiring of cancer cells . Proline plays a crucial role in cell proliferation, survival, and adaptation to stress, particularly in cancer cells . Therefore, inhibiting PYCR1 can have significant downstream effects on cancer cell metabolism .

Pharmacokinetics

Its molecular weight (20616) and solid physical form suggest that it may have good bioavailability .

Result of Action

The inhibition of PYCR1 by this compound can lead to the disruption of proline biosynthesis, potentially leading to the suppression of cancer cell proliferation and survival .

Safety and Hazards

Future Directions

The future directions for this compound could involve further studies on its interaction with the PYCR1 enzyme and its potential use in cancer treatment. The results from the study of PYCR1 provide a proof-of-concept for the inhibitor discovery approach and a basis for fragment-to-lead optimization .

Biochemical Analysis

Biochemical Properties

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is involved in proline biosynthesis. The compound acts as an inhibitor of PYCR1, affecting the enzyme’s activity and thereby influencing proline metabolism . Additionally, it forms hydrogen bonds with neighboring pyrimidine rings and acid groups, contributing to its biochemical stability .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PYCR1 can lead to alterations in proline levels, which are critical for cell growth and survival . This compound also affects the expression of genes involved in metabolic pathways, further impacting cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of PYCR1, inhibiting its activity and thereby reducing proline synthesis . This inhibition can lead to a decrease in proline levels, affecting various cellular processes. Additionally, the compound’s ability to form hydrogen bonds with other molecules contributes to its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a melting point exceeding 320°C . Its stability can be affected by environmental factors such as temperature and pH. Long-term studies have shown that the compound can degrade over time, leading to changes in its biochemical activity. These changes can impact its effectiveness in inhibiting PYCR1 and other biochemical targets.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PYCR1 without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, including disruptions in proline metabolism and cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PYCR1, affecting proline biosynthesis . The compound’s inhibition of PYCR1 leads to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, it may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing its biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution can affect its localization and accumulation within specific tissues, influencing its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can impact its interactions with biomolecules and its overall inhibitory effects on enzymes such as PYCR1 .

Properties

IUPAC Name |

2,4-dioxo-1H-quinazoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-6-4(8(13)14)2-1-3-5(6)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHPRNIZXNTHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598991 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5715-10-6 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.